![molecular formula C15H17N3O B1238406 N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methylphenyl)methylideneamino]-2-(1-methyl-2-pyrrolyl)acetamide is a member of toluenes.
科学的研究の応用
Antidepressant and Nootropic Activities
N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and related compounds have been investigated for their antidepressant and nootropic (cognitive enhancement) activities. Studies have shown that certain Schiff’s bases and azetidinone analogues in this chemical class exhibit significant antidepressant and nootropic activities in a dose-dependent manner, suggesting their potential as central nervous system active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anti-Tubercular Activity
Research has also highlighted the anti-tubercular activity of various acyl hydrazonyl compounds, including those similar to N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. These compounds have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (Cardoso, Nogueira, Kaiser, Wardell, Wardell, & Souza, 2016).
Anticancer Properties
Studies on 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety, structurally similar to N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide, have shown promising cytotoxic effects against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. Certain compounds in this group have been identified as highly active in inhibiting cancer cell migration and growth in 3D cell cultures, and some have been characterized as relatively more selective towards cancer cells (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Antileishmanial Activity
In the quest for novel therapeutics for leishmaniasis, new analogues of N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide have been synthesized and evaluated. One of these compounds showed promising antileishmanial activity with significant potency and minimal cytotoxicity (Ahsan, Ansari, Kumar, Soni, Yasmin, Jadav, & Sahoo, 2016).
Antioxidant Activity
Some N-pyrrolylhydrazide hydrazones, structurally related to N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide, have been synthesized and tested for their antioxidant activity. Initial in vitro safety screening indicated good safety profiles, with certain compounds showing promising antioxidant activity in various cellular-based models (Tzankova, Vladimirova, Aluani, Yordanov, Peikova, & Georgieva, 2020).
Structural and Theoretical Studies
The structural properties of compounds similar to N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide have been investigated using spectro-analytical and computational studies. These studies provide insights into the molecular orbital calculations and physical properties of such compounds, contributing to a better understanding of their chemical behavior (Padmavathy & Devi, 2013).
Corrosion Inhibition
N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and related compounds have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can effectively inhibit the corrosion of metals in acidic environments, making them valuable in industrial applications (Yadav, Kumar, Sharma, & Yadav, 2013).
特性
分子式 |
C15H17N3O |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C15H17N3O/c1-12-5-7-13(8-6-12)11-16-17-15(19)10-14-4-3-9-18(14)2/h3-9,11H,10H2,1-2H3,(H,17,19)/b16-11+ |
InChIキー |
GWWOPOHCBNIIAG-LFIBNONCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CN2C |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C |
溶解性 |
15.3 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



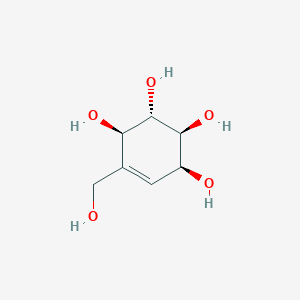
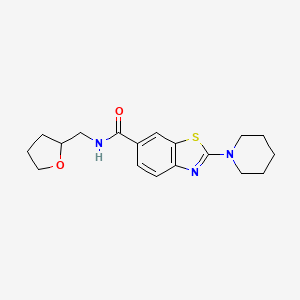

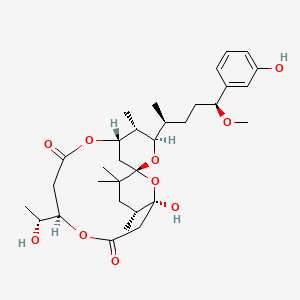




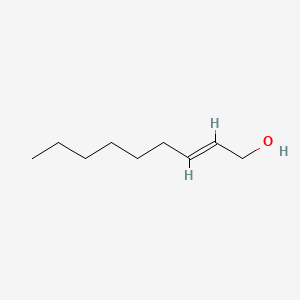
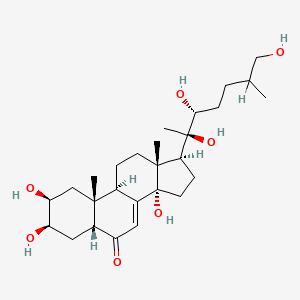
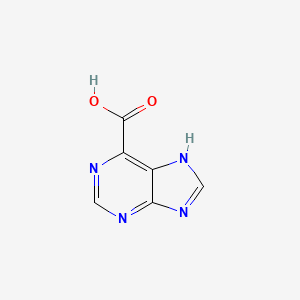
![(1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide](/img/structure/B1238347.png)
![methyl 3,4',9',10-tetrahydroxy-3'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1238348.png)
![(2R,7S)-2,7-diamino-3-[(3S)-4-[[(1R)-1-carboxyethyl]amino]-3-[[(2S)-2-(docosanoylamino)propanoyl]amino]-4-oxobutyl]-4-oxooctanedioic acid](/img/structure/B1238349.png)